4-Piperidinol, 1-(1H-indol-3-ylmethyl)-4-phenyl-
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Overview
Description
4-Piperidinol, 1-(1H-indol-3-ylmethyl)-4-phenyl-: is a chemical compound with the molecular formula C14H18N2O and a molecular weight of 230.31 g/mol . This compound is characterized by the presence of an indole group, a piperidinol moiety, and a phenyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(1H-indol-3-ylmethyl)-4-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole, piperidine, and phenyl derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum.
Reaction Steps: The synthesis involves multiple steps, including
Industrial Production Methods
In industrial settings, the production of 4-Piperidinol, 1-(1H-indol-3-ylmethyl)-4-phenyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinol, 1-(1H-indol-3-ylmethyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The indole and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
4-Piperidinol, 1-(1H-indol-3-ylmethyl)-4-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Piperidinol, 1-(1H-indol-3-ylmethyl)-4-phenyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)piperidin-4-ol: A compound with a similar piperidinol structure but with a chlorophenyl group instead of an indole group.
1-(1H-Indol-3-ylmethyl)-4-piperidinol: A closely related compound with similar structural features.
Uniqueness
4-Piperidinol, 1-(1H-indol-3-ylmethyl)-4-phenyl- stands out due to its unique combination of indole, piperidinol, and phenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
81226-62-2 |
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Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-(1H-indol-3-ylmethyl)-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C20H22N2O/c23-20(17-6-2-1-3-7-17)10-12-22(13-11-20)15-16-14-21-19-9-5-4-8-18(16)19/h1-9,14,21,23H,10-13,15H2 |
InChI Key |
GJYKNFULPQZKCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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